molecular formula C12H14FN3 B1467997 ({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 1342170-90-4

({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Cat. No. B1467997
CAS RN: 1342170-90-4
M. Wt: 219.26 g/mol
InChI Key: JKULULPWJPQABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine is a derivative of pyrazole . Pyrazole is a five-membered heterocyclic compound that contains two nitrogen atoms . This compound is a part of a larger class of organic compounds known as amines . Amines are organic compounds that contain a nitrogen atom with a lone pair of electrons .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of intermediate derivatization methods (IDMs) . One possible method could be the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . Attached to this ring is a 3-fluorophenyl group and a methylamine group .


Chemical Reactions Analysis

The compound This compound could potentially undergo various chemical reactions. For instance, it could participate in a reaction with alkyl halides in an S N 2 mechanism . Additionally, it could undergo a reaction with azide ion, followed by reduction of the azide .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis, Characterization, and X-Ray Crystal Study of Pyrazole Derivatives : A study by Titi et al. (2020) detailed the synthesis and characterization of pyrazole derivatives with potential antitumor, antifungal, and antibacterial applications. The structural elucidation was achieved through various spectroscopic methods and single crystal X-ray crystallography, revealing insights into the compounds' biological activity against breast cancer and microbes (Titi et al., 2020).

Chemical Properties and Applications

  • Synthesis and Characterization of Research Chemicals : Research by McLaughlin et al. (2016) focused on synthesizing and characterizing pyrazole derivatives, including structural analysis and differentiation from isomers. The study emphasized the importance of accurate identification for the development of research chemicals, although it primarily discusses synthetic cannabinoids (McLaughlin et al., 2016).

Structural Analysis and Material Properties

  • Isostructural 4-Aryl-2-(5-(4-Fluorophenyl) Derivatives : Kariuki et al. (2021) explored the synthesis and structural characterization of isostructural thiazoles with fluorophenyl components. The study provides valuable insights into the compounds' crystalline structures and their potential applications in material science (Kariuki et al., 2021).

Antimicrobial and Antitumor Applications

  • Cytotoxic Properties of Bipyrazolic Compounds : Kodadi et al. (2007) reported the synthesis of new bipyrazolic compounds and their cytotoxic activity against tumor cell lines. The study indicates that these compounds show promise as potential antibacterial agents with significant activity against specific cancer cell lines (Kodadi et al., 2007).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular functions, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the compound’s overall pharmacological activity. Additionally, the compound can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can interact with transmembrane transporters such as the equilibrative nucleoside transporters (ENTs), facilitating its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-14-6-11-7-15-16(9-11)8-10-3-2-4-12(13)5-10/h2-5,7,9,14H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKULULPWJPQABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 2
({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 3
({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 4
Reactant of Route 4
({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 5
Reactant of Route 5
({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 6
({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.